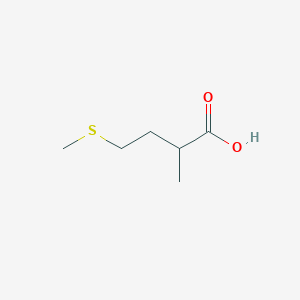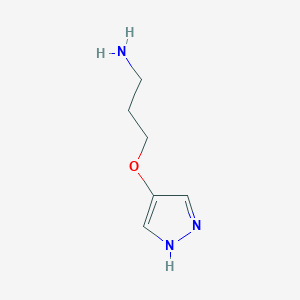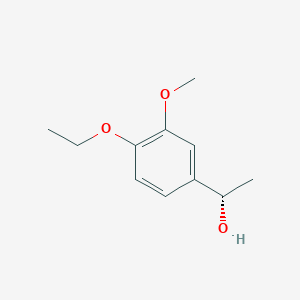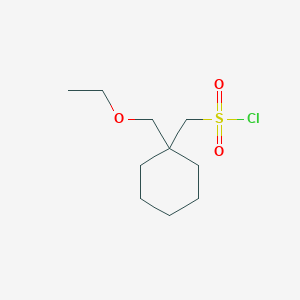
2-Methyl-4-(methylthio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(methylthio)butanoic acid is an organic compound with the molecular formula C₆H₁₂O₂S. It is a derivative of butanoic acid, featuring a methyl group and a methylthio group attached to the carbon chain. This compound is known for its applications in various fields, including animal nutrition and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4-(methylthio)butanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-4-(methylthio)butanenitrile using nitrilase enzymes. This method offers high efficiency and mild reaction conditions, making it suitable for industrial applications .
Another synthetic route involves the conjugate addition of methanethiol to acrolein, followed by the formation and hydrolysis of a cyanohydrin. This method is widely used in commercial production due to its scalability and cost-effectiveness .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid. This process requires high temperatures and strict acidic conditions, resulting in the formation of unwanted inorganic salts .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(methylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones using oxidizing agents.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a methionine precursor.
Industry: It is used in animal feed as a nutritional supplement to improve growth performance and nutrient digestibility
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(methylthio)butanoic acid involves its conversion to methionine in biological systems. This conversion is facilitated by enzymatic reactions, where the compound undergoes a series of transformations to form methionine, which is essential for protein synthesis and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: This compound is structurally similar and is also used as a methionine precursor.
4-Methylthio-2-oxobutanoic acid: Another related compound with similar functional groups.
Uniqueness
2-Methyl-4-(methylthio)butanoic acid is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and serve as a versatile precursor in organic synthesis. Its role as a methionine precursor also distinguishes it from other similar compounds, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
122665-98-9 |
|---|---|
Molekularformel |
C6H12O2S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















